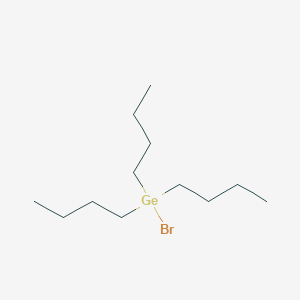![molecular formula C20H15NO B1600317 Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]- CAS No. 142116-85-6](/img/structure/B1600317.png)
Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]-
Descripción general
Descripción
“Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]-” is a chemical compound . It is also known as "1-[4-(9H-Carbazol-9-yl)phenyl]ethanone" .
Synthesis Analysis
The synthesis of “1-[4-(9H-carbazol-9-yl)phenyl]ethanone” can be achieved from “2,2’-DIBROMOBIPHENYL” and "4-Aminoacetophenone" .Molecular Structure Analysis
The molecular formula of “1-[4-(9H-carbazol-9-yl)phenyl]ethanone” is C20H15NO . Its molecular weight is 285.34 .Chemical Reactions Analysis
The compound “1-[4-(9H-carbazol-9-yl)phenyl]ethanone” is involved in various chemical reactions. For instance, it has been used in the synthesis of other compounds .Physical And Chemical Properties Analysis
The compound has a boiling point of 417.3±37.0 °C and a density of 1.15±0.1 g/cm3 . It also has a molar refractivity of 89.1±0.5 cm3 .Aplicaciones Científicas De Investigación
Organic Light Emitting Diodes (OLEDs)
1-(4-(9H-carbazol-9-yl)phenyl)ethanone: has been utilized in the development of novel hole transporting materials (HTMs) for OLEDs. These HTMs are crucial for improving the efficiency and durability of OLEDs. The compound’s derivatives have shown to enhance current, power, and external quantum efficiencies when introduced into standard OLED devices .
Phosphorescent OLEDs
In the realm of phosphorescent OLEDs, derivatives of this compound have been synthesized and employed as host materials. These materials have achieved significant luminance levels, which is a key performance indicator for the brightness of the display .
Electrochemical Applications
The compound has also found use as a donor molecule in the formation of novel donor-π-acceptor dyes. These dyes are important for various electrochemical applications, indicating the compound’s versatility beyond OLEDs .
Synthesis of Bipolar Molecules
Researchers have synthesized novel bipolar molecules using derivatives of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone . These molecules are employed in the creation of more efficient and high-performance OLEDs, showcasing the compound’s contribution to advancing materials science .
Host Materials for Emissive Layers
The compound’s derivatives serve as host materials for emissive layers in OLEDs. This application is critical for the creation of devices with high-efficiency light emission, which is essential for better display and lighting technologies .
Development of Dyes for Solar Cells
The compound’s derivatives have potential applications in the development of dyes for solar cells. These dyes can improve the absorption and conversion efficiency of solar cells, contributing to the advancement of renewable energy technologies .
Advanced Display Technology
The compound plays a role in the ongoing research to improve full-color flat-panel displays. Its derivatives are part of the materials that contribute to higher efficiency and better durability of these displays .
Solid-State Lighting
Finally, 1-(4-(9H-carbazol-9-yl)phenyl)ethanone is involved in research aimed at enhancing solid-state lighting. The derivatives of this compound help in achieving better performance in solid-state lighting applications, which are becoming increasingly popular due to their energy efficiency .
Mecanismo De Acción
Target of Action
Similar carbazole derivatives have been used as donor molecules in the formation of novel donor-π-acceptor dyes for electrochemical applications .
Mode of Action
It’s known that carbazole derivatives can act as charge transporting materials, exhibiting high charge carrier mobility and photochemical stability .
Biochemical Pathways
Carbazole derivatives are known to be involved in the formation of organic light-emitting diodes (oleds) .
Result of Action
Similar carbazole derivatives have been used in the formation of oleds, suggesting that they may have significant effects on light emission properties .
Action Environment
It’s known that the properties of similar carbazole derivatives can be influenced by environmental conditions .
Propiedades
IUPAC Name |
1-(4-carbazol-9-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c1-14(22)15-10-12-16(13-11-15)21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROKJEYKOKZQEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433218 | |
| Record name | Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(9H-carbazol-9-yl)phenyl)ethanone | |
CAS RN |
142116-85-6 | |
| Record name | Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(9H-Carbazol-9-yl)phenyl]ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1600238.png)



![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1600242.png)



![[2,3'-Bipyridin]-6-amine](/img/structure/B1600252.png)
![(1H-Benzo[D]imidazol-5-YL)methanamine](/img/structure/B1600254.png)

